molecular formula C5H7ClN4 B022906 2-Amidinopyrimidine hydrochloride CAS No. 138588-40-6

2-Amidinopyrimidine hydrochloride

Cat. No.: B022906
CAS No.: 138588-40-6
M. Wt: 158.59 g/mol
InChI Key: LZIYBABLVXXFGZ-UHFFFAOYSA-N
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Description

2-Amidinopyrimidine hydrochloride is a chemical compound with the molecular formula C5H7ClN4. It is characterized by the presence of an amidine group attached to a pyrimidine ring. This compound is known for its white crystalline powder form and has various applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amidinopyrimidine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminopyrimidine with formamidine acetate in the presence of hydrochloric acid. The reaction typically occurs under reflux conditions, leading to the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Amidinopyrimidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

Perovskite Solar Cells

Defect Passivation
One of the most notable applications of 2-amidinopyrimidine hydrochloride is in the enhancement of perovskite solar cells (PSCs). Recent studies have demonstrated that APC can effectively passivate uncoordinated lead ions (Pb²⁺) in perovskite films, thereby improving the stability and efficiency of these solar cells. The incorporation of APC into FAPbI₃ films via antisolvent methods has shown promising results in defect passivation, crystalline regulation, and interfacial band alignment .

Mechanisms of Action
The mechanisms by which APC enhances PSC performance include:

  • Electrostatic Interactions : APC interacts strongly with perovskite components, stabilizing the structure.
  • Hydrogen Bonding : The formation of hydrogen bonds between APC and perovskite materials contributes to improved film quality.
  • Atmospheric Protection : APC helps protect the perovskite layer from environmental degradation .

Coordination Chemistry

APC has also been utilized in coordination chemistry, particularly as a ligand in metal complexes. Research indicates that amidine-based ligands like APC can form stable complexes with various transition metals, which are important for catalysis and material synthesis.

Metal Complex Formation
For instance, studies have reported the synthesis of zinc complexes using 2-amidinopyrimidine derivatives. These complexes exhibit unique structural properties and potential applications in photoluminescence and catalysis . The coordination behavior of APC with metals can lead to the development of new materials with tailored properties for specific applications.

Medicinal Chemistry

In medicinal chemistry, APC has been explored for its potential therapeutic applications. Its structural features suggest that it may interact with biological targets, making it a candidate for drug development.

Potential Antiviral Activity
Research indicates that compounds similar to APC have shown antiviral properties against various pathogens. The presence of the amidine functional group is critical for biological activity, as it can mimic natural substrates in enzymatic reactions .

Case Studies

Several case studies highlight the effectiveness of APC in different applications:

StudyApplicationFindings
Wu et al., 2024Perovskite Solar CellsDemonstrated that APC improves efficiency by passivating defects in FAPbI₃ films .
Castañeda et al., 2024Coordination ChemistryReported synthesis of zinc complexes with APC showing unique photoluminescent properties .
Unspecified StudyMedicinal ApplicationsSuggested potential antiviral activity linked to amidine derivatives .

Mechanism of Action

The mechanism of action of 2-Amidinopyrimidine hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amidinopyrimidine hydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its amidine group provides distinct chemical reactivity compared to other similar compounds, making it valuable in various research and industrial applications .

Biological Activity

2-Amidinopyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an amidine functional group attached to a pyrimidine ring. This structural feature is pivotal for its biological activity, particularly in enzyme inhibition and antimicrobial properties.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in multiple therapeutic areas:

  • Antimicrobial Activity : Several studies have indicated that amidine-containing compounds exhibit significant antimicrobial properties. For instance, T-2307, an arylamidine derivative, disrupts mitochondrial function in yeast, showcasing selective antifungal activity . Similar mechanisms may be hypothesized for this compound.
  • Enzyme Inhibition : Research indicates that compounds with a pyrimidine scaffold can inhibit key enzymes involved in metabolic pathways. For example, derivatives of 2-aminopyridines have been shown to inhibit isocitrate lyase and malate synthase G, crucial enzymes in the glyoxylate shunt of Pseudomonas aeruginosa, leading to impaired growth on acetate .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

  • Inhibition of Enzymatic Pathways : The compound may act as a competitive inhibitor for enzymes involved in critical metabolic pathways. Its structural similarity to known enzyme substrates allows it to bind effectively at active sites.
  • Disruption of Cellular Processes : The ability of amidine-containing compounds to penetrate cellular membranes suggests they may interfere with intracellular processes, including mitochondrial function and ATP synthesis.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibits significant activity against various pathogens; potential as an antifungal agent. ,
Enzyme InhibitionInhibits key enzymes in metabolic pathways; effective against Pseudomonas aeruginosa.
CytotoxicityLow cytotoxicity observed in human cell lines; favorable safety profile noted.

Case Study: Antimicrobial Efficacy

A study focused on the antimicrobial properties of amidine derivatives found that compounds similar to this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Staphylococcus aureus and Escherichia coli.

Safety Profile and Toxicology

While the therapeutic potential is promising, it is crucial to evaluate the safety profile of this compound. Preliminary data suggest that while some derivatives exhibit low cytotoxicity, further studies are necessary to assess long-term effects and potential toxicity in vivo.

Q & A

Basic Research Questions

Q. What is the optimal method for synthesizing 2-Amidinopyrimidine hydrochloride, and how does protonation affect its structural properties?

  • Methodology : The compound is synthesized by mixing equimolar amounts of 2-aminopyrimidine and hydrochloric acid in an alcoholic solution (e.g., ethanol), followed by slow evaporation to obtain crystals . Protonation occurs at the ring nitrogen (N1), leading to significant structural changes, including bond length reductions (e.g., C2–N7 by 0.027 Å) and increased ring angles (~5°), as confirmed by X-ray diffraction and least-squares refinement .

Q. How should solubility and storage conditions be optimized for experimental use of this compound?

  • Methodology : The compound is highly soluble in water and methanol but poorly soluble in non-polar solvents. For stock solutions, use water or ethanol at concentrations of 10–50 mM, and store at –20°C in aliquots to avoid freeze-thaw cycles. Stability tests indicate a shelf life of 6–12 months under these conditions .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodology : Use HPLC (e.g., C18 column with methanol/acetonitrile mobile phases) for purity assessment (>98%) . Structural confirmation requires single-crystal X-ray diffraction (space group P1, a = 9.881 Å, b = 8.693 Å, c = 9.821 Å) and NMR spectroscopy to observe protonation-induced shifts in NH and aromatic protons .

Advanced Research Questions

Q. How do hydrogen-bonding networks in this compound crystals influence its stability and reactivity?

  • Methodology : The crystal structure reveals intermolecular N–H···Cl and O–H···Cl hydrogen bonds between the protonated pyrimidine, chloride ions, and water molecules. These interactions stabilize the lattice, as shown by thermal motion analysis (r.m.s. deviation = 0.0003 Ų) . Disruption of these bonds (e.g., via solvent substitution) can alter solubility and reactivity in synthetic applications .

Q. What contradictions exist in reported bond parameters for protonated vs. non-protonated 2-aminopyrimidine derivatives, and how can they be resolved?

  • Methodology : Discrepancies in bond lengths (e.g., C2–N7 in protonated forms vs. neutral molecules) arise from conjugation changes between the amino group and the ring. Comparative studies using high-resolution X-ray data (e.g., R = 0.030) and density functional theory (DFT) calculations are recommended to reconcile differences .

Q. How can this compound be utilized as an intermediate in drug discovery, particularly for targeting enzymatic pathways?

  • Methodology : The compound serves as a precursor for synthesizing COX-2 inhibitors and serotonin reuptake modulators. For example, coupling with ibuprofen derivatives via nucleophilic substitution (DMF, 80°C) yields hybrid molecules with dual pharmacological activity. Purity and stereochemical outcomes should be validated using chiral HPLC and enzyme inhibition assays .

Q. What experimental precautions are critical when handling this compound to ensure reproducibility in kinetic studies?

  • Methodology : Strict control of pH (use buffered solutions) and temperature (e.g., 110 K for crystallography) is essential to prevent deprotonation or decomposition. Safety protocols include using PPE (gloves, goggles) and working in a fume hood due to its H303/H313/H333 hazard profile .

Q. Methodological Considerations

Q. How should researchers design experiments to investigate the compound’s role in nucleic acid analog synthesis?

  • Methodology : Incorporate this compound into nucleoside analogs via 3'-acylation reactions. Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and characterize products via mass spectrometry and in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) .

Q. What strategies are effective for resolving conflicting data on the compound’s bioactivity in antifungal studies?

  • Methodology : Standardize fungal strain selection (e.g., Candida albicans ATCC 10231) and culture conditions (RPMI-1640 medium). Use microdilution assays (CLSI M27 guidelines) with positive controls (e.g., fluconazole) to ensure comparability across studies .

Properties

IUPAC Name

pyrimidine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4.ClH/c6-4(7)5-8-2-1-3-9-5;/h1-3H,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIYBABLVXXFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621166
Record name Pyrimidine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138588-40-6
Record name 2-Pyrimidinecarboximidamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138588-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidinecarboximidamide, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-Amidinopyrimidine hydrochloride
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Reactant of Route 6
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